N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(4-Acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic triazolopyridazine derivative featuring a sulfanyl acetamide side chain. Its core structure comprises a [1,2,4]triazolo[4,3-b]pyridazine scaffold substituted with a 4-fluorophenyl group at position 4. The acetamide moiety is linked to a 4-acetylphenyl group, distinguishing it from structurally related compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O2S/c1-13(28)14-4-8-17(9-5-14)23-20(29)12-30-21-25-24-19-11-10-18(26-27(19)21)15-2-6-16(22)7-3-15/h2-11H,12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOPGNWHAQRGWGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . This method provides concise access to the triazolopyridazine core. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the cycloaddition and condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the acetylphenyl or fluorophenyl groups using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects. The triazolopyridazine moiety is known to interact with various biological targets, contributing to the compound’s bioactivity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs.
- Side Chain Modifications : The 4-acetylphenyl group in the main compound introduces a ketone functional group, which may improve metabolic stability compared to the acetamidophenyl () or simpler fluorophenyl () .
Physicochemical Properties
- Lipophilicity : The 4-ethoxyphenyl group () increases lipophilicity (logP ~3.5 estimated), whereas the 4-fluorophenyl (main compound) and 4-chlorophenyl () groups balance polarity and membrane permeability .
- Solubility : The acetyl group in the main compound may reduce aqueous solubility compared to the acetamidophenyl () but could enhance crystallinity for formulation .
Biological Activity
N-(4-acetylphenyl)-2-{[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide (CAS Number: 877634-39-4) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 421.4 g/mol. The compound features a triazole ring fused with a pyridazine moiety and a sulfanyl group, which are known to enhance biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C21H16FN5O2S |
| Molecular Weight | 421.4 g/mol |
| CAS Number | 877634-39-4 |
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-triazole scaffold exhibit significant antimicrobial properties. The triazole moiety is particularly noted for its effectiveness against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Compounds similar to this compound have shown activity against Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The compound's structural components suggest potential antifungal activity as well. Similar triazole derivatives have exhibited MIC values as low as 0.01 μmol/mL against various fungal strains .
Anticancer Potential
The compound's structure suggests possible anticancer properties due to the presence of the triazole and pyridazine rings. A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, indicating that derivatives of this type can inhibit cancer cell growth effectively .
The biological mechanisms underlying the activity of this compound may involve:
- Enzyme Inhibition : Triazoles are known to inhibit key enzymes in microbial metabolism.
- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to disrupt microbial cell membranes.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications at specific positions on the triazole or pyridazine rings can enhance potency and selectivity. For example:
- Substituents on the phenyl rings can significantly affect the binding affinity to target enzymes or receptors.
- The introduction of electron-withdrawing or electron-donating groups can modulate the overall electronic properties of the molecule.
Case Studies
- Antibacterial Studies : A series of studies have demonstrated that triazole derivatives exhibit potent antibacterial effects against resistant strains. For example, compounds with similar structures were tested against Klebsiella pneumoniae and showed promising results with MIC values significantly lower than standard antibiotics .
- Anticancer Efficacy : In a multicellular spheroid model used for cancer research, derivatives similar to this compound were evaluated for their cytotoxic effects on various cancer cell lines . Results indicated a dose-dependent inhibition of cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
